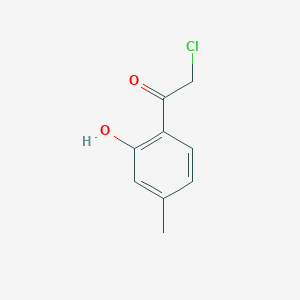

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Description

Properties

CAS No. |

20834-75-7 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-1-(2-hydroxy-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |

InChI Key |

CILOCUGMZNPPFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxyacetophenone Derivatives

One of the primary synthetic routes to obtain 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone involves the chlorination of 3-hydroxyacetophenone or its methyl-substituted analogs using chlorinating agents under controlled conditions.

-

- Chlorination is typically carried out using tert-butyl hypochlorite in chloroform solvent at low temperatures (~15°C) under subdued light to prevent side reactions.

- Alternative chlorinating agents include sulfuryl chloride (SO2Cl2) in the presence of alcohols such as methanol, often in dichloromethane solvent.

- Industrial methods may employ continuous flow systems to improve yield and purity by controlling reaction parameters precisely.

-

- The reaction proceeds via electrophilic substitution at the α-position of the acetophenone moiety, introducing the chlorine atom adjacent to the carbonyl group.

- The hydroxyl group on the phenyl ring remains intact, which is crucial for the compound's reactivity and biological activity.

-

- Laboratory-scale reactions report yields ranging from 70% to 85%, depending on reaction time, temperature, and reagent purity.

- Industrial processes optimize conditions to minimize by-products such as over-chlorinated species.

Hoesch Reaction (Alternative Synthetic Route)

The Hoesch reaction is another synthetic approach involving the reaction of chloroacetonitrile with substituted phenols under acidic conditions.

-

- Typically, 2-methylresorcinol (2-hydroxy-4-methylphenol) is reacted with chloroacetonitrile in the presence of hydrochloric acid catalyst at elevated temperatures (80–100°C).

- The acidic environment facilitates the formation of the desired chloroacetophenone derivative.

-

- Catalyst concentration: Higher HCl concentrations increase reaction rate but may lead to side reactions.

- Reaction time and temperature: Prolonged heating can degrade intermediates, reducing yield.

- Purity of starting materials: Impurities in phenols or chloroacetonitrile negatively impact product yield.

-

- Reported yields vary between 56% and 85%, with discrepancies attributed to differences in reaction parameters and work-up procedures.

- Systematic optimization using Design of Experiments (DoE) approaches is recommended to maximize yield and reproducibility.

Aqueous Phase Chlorination Using Sulfonyl Chlorides

Recent literature reports high-yield aqueous synthesis of chloroacetophenones, which can be adapted for 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone.

-

- Starting from bromoacetophenone derivatives, reagents such as phenylsulfonyl chloride (PhSO2Cl) and phase transfer catalysts like tetraethylbenzylammonium chloride (TEBAC) are used in water at room temperature.

- The reaction proceeds rapidly (1.5 to 6.5 hours) with yields exceeding 97%.

-

- Environmentally friendly due to aqueous medium.

- High selectivity and purity of product.

- Scalable to multi-gram quantities without loss of efficiency.

| Starting Material | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| Bromoacetophenone | PhSO2Cl (6-8 equiv), TEBAC (0.5 equiv) | Water | Room temperature (rt) | 1.5 - 6.5 h | >97% | White solid, high purity |

Catalytic Hydrogen Transfer Reduction for Chiral Derivatives

For chiral analogs of 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, catalytic hydrogen transfer methods have been developed.

Catalysts and Hydrogen Donors :

- Rhodium or iridium complexes serve as catalysts.

- Hydrogen donors include formic acid and triethylamine mixtures.

Process :

- The ketone precursor undergoes reduction in toluene solvent under reflux conditions.

- The reaction is quenched with water, followed by purification via silica gel chromatography.

Outcome :

- High enantiomeric purity of the chiral alcohol product.

- This method is important for synthesizing optically active intermediates for pharmaceutical applications.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination of Hydroxyacetophenone | 3-Hydroxyacetophenone or methyl derivative | tert-butyl hypochlorite, chloroform, 15°C | 70-85% | Straightforward, moderate conditions | Requires careful light/temperature control |

| Hoesch Reaction | 2-Methylresorcinol, chloroacetonitrile | HCl catalyst, 80-100°C | 56-85% | Direct synthesis from phenol | Sensitive to impurities and conditions |

| Aqueous Phase Chlorination | Bromoacetophenone derivatives | PhSO2Cl, TEBAC, water, rt | >97% | Environmentally friendly, scalable | Requires specific catalysts |

| Catalytic Hydrogen Transfer | Ketone precursors | Rh/Ir catalysts, formic acid, triethylamine | High (chiral purity) | Produces chiral products | More complex setup, costly catalysts |

Research Findings and Analytical Data

NMR and Spectroscopic Characterization :

- Proton NMR (400 MHz, CDCl3) shows characteristic aromatic proton signals and methylene protons adjacent to chlorine.

- IR spectra confirm carbonyl and hydroxyl functional groups.

- Mass spectrometry confirms molecular weight consistent with C9H9ClO2 (for the methyl-substituted derivative).

Reaction Monitoring and Purification :

- Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress.

- Purification is typically achieved by silica gel column chromatography or recrystallization.

-

- Design of Experiments (DoE) approaches are effective in optimizing catalyst loading, temperature, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as sodium azide and thiourea are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one.

Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and chlorine groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below highlights key structural differences between 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone and related α-haloketones:

Key Observations :

- Substituent Position : The ortho-hydroxy group in the target compound facilitates intramolecular H-bonding, reducing rotational freedom compared to meta- or para-substituted analogs .

- Electronic Effects : Electron-donating groups (e.g., CH₃, OCH₃) enhance stability, while electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the α-carbon .

Physical and Crystallographic Properties

- Melting Points: Analogs with multiple substituents (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) exhibit higher melting points (107–110°C) due to enhanced H-bonding .

- Crystal Packing: The target compound’s ortho-hydroxy group likely promotes dimerization via O–H⋯O bonds, similar to 2-chloro-1-(3-hydroxyphenyl)ethanone .

Biological Activity

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, also known as CHMPE, is an organic compound that has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial properties, interactions with biological molecules, and potential applications in medicinal chemistry.

The compound features a hydroxyl group and a chlorine atom, which contribute to its reactivity. The hydroxyl group can form hydrogen bonds, enhancing interactions with biological targets, while the chlorine atom enables electrophilic aromatic substitution reactions.

The biological activity of CHMPE is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates binding to biological macromolecules, potentially modulating pathways related to cell signaling and antimicrobial efficacy .

Antimicrobial Properties

Research indicates that CHMPE exhibits significant antimicrobial activity. A study investigating its efficacy against various bacterial strains revealed that it possesses a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that CHMPE effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Another study reported that CHMPE exhibited antifungal properties against Candida albicans, with an IC50 value of 25 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .

- Antiviral Activity : Preliminary investigations into the antiviral activity of CHMPE indicated its potential in inhibiting viral replication. Docking studies suggested that it could bind effectively to viral proteins, disrupting their function .

Applications in Research

CHMPE serves as a valuable precursor in organic synthesis and medicinal chemistry. Its ability to form coordination compounds with metal ions has implications for catalysis and material science. Furthermore, it is being explored as a fluorescent probe for detecting biological entities such as hydrogen sulfide .

Comparative Analysis

To understand the unique properties of CHMPE, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Similar structure with meta-hydroxyl | Lower MIC values compared to CHMPE | Different reactivity due to meta substitution |

| 2-Bromo-1-(2-hydroxyphenyl)ethanone | Bromine instead of chlorine | Similar activity but varied reactivity | Bromine substitution alters chemical properties |

| 2-Fluoro-1-(2-hydroxyphenyl)ethanone | Fluorine substitution | Reduced antimicrobial activity | Fluorine affects overall reactivity |

Q & A

Q. Advanced

- Variable analysis : Compare solvent polarity, catalyst loading, and purification methods across studies. For example, discrepancies in reduction yields may stem from residual moisture in NaBH₄ reactions .

- Reproducibility checks : Replicate protocols under controlled humidity/temperature and validate with orthogonal techniques (e.g., GC-MS vs. HPLC).

What derivatives can be synthesized from this compound?

Q. Basic

- Oxidation : Forms quinones using KMnO₄/CrO₃, applicable in redox-active materials .

- Reduction : NaBH₄/LiAlH₄ yields secondary alcohols for chiral building blocks .

- Heterocycles : React with hydrazines to form pyrazoles, useful in medicinal chemistry .

How does structural isomerism impact reactivity compared to analogs?

Q. Advanced

- Positional isomers : 2-Chloro-1-(4-hydroxy-3-methylphenyl)-ethanone shows lower electrophilicity due to steric hindrance from the hydroxyl group .

- Halogen substitution : Bromine analogs exhibit faster SN2 rates but lower thermal stability .

What methods achieve enantioselective synthesis of its derivatives?

Q. Advanced

- Biocatalysis : Acinetobacter sp. enzymes yield (R)-alcohols with >99% ee under mild conditions .

- Chemical catalysis : Chiral Ru complexes (e.g., (S,S)-TsDPEN) achieve similar ee but require inert atmospheres .

How is this compound utilized in heterocyclic synthesis?

Q. Basic

- Pyrazole synthesis : React with hydrazines at 60°C in acetone/K₂CO₃ to form antimicrobial agents .

- Thiophene derivatives : Couple with thiols via Ullmann-type reactions for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.